Cas no 195136-71-1 (2,4-Difluororesorcinol)

2,4-Difluororesorcinol structure
2,4-Difluororesorcinol structure
商品名:2,4-Difluororesorcinol
CAS番号:195136-71-1
MF:C6H4O2F2
メガワット:146.09156
MDL:MFCD09836234
CID:116713
PubChem ID:329761129

2,4-Difluororesorcinol 化学的及び物理的性質

名前と識別子

    • 1,3-Benzenediol,2,4-difluoro-
    • 2,4-difluorobenzene-1,3-diol
    • 2,4-Difluororesorcinol
    • 1,3-Benzenediol,2,4-difluoro
    • 2,4-Difluoro-1,3-benzenediol
    • 2,4-Difluoro-1,3-dihydroxy benzene
    • 1,3-Benzenediol,2,4-difluoro-(9CI)
    • 2,4-Difluoro-1,3-dihydroxy benzene, 2,4-Difluorobenzene-1,3-diol
    • 2,4-Difluororesorcinol *CAS 195136-71-1*
    • CS-0086601
    • AS-42239
    • A903082
    • DTXSID30445607
    • PD157172
    • SCHEMBL669072
    • 2,4-Difluororesorcinol, 95%
    • CHEMBL2332781
    • J-012639
    • HY-124472
    • SY240025
    • IBNBFQFUGXNAKU-UHFFFAOYSA-N
    • AKOS005258318
    • 1,3-Benzenediol, 2,4-difluoro-
    • 195136-71-1
    • MFCD09836234
    • STL555134
    • BBL101338
    • DA-49267
    • MDL: MFCD09836234
    • インチ: InChI=1S/C6H4F2O2/c7-3-1-2-4(9)5(8)6(3)10/h1-2,9-10H
    • InChIKey: IBNBFQFUGXNAKU-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=C(C(=C1F)O)F)O

計算された属性

  • せいみつぶんしりょう: 146.01800
  • どういたいしつりょう: 146.01793569g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 120
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 40.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

じっけんとくせい

  • 密度みつど: 1.542±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 57-88 °C
  • ふってん: 211.3±35.0 ºC (760 Torr),
  • フラッシュポイント: 81.6±25.9 ºC,
  • ようかいど: 微溶性(2.5 g/l)(25ºC)、
  • PSA: 40.46000
  • LogP: 1.37600

2,4-Difluororesorcinol セキュリティ情報

  • 記号: GHS06
  • シグナルワード:Danger
  • 危害声明: H301
  • 警告文: P301+P310
  • 危険物輸送番号:UN 2811 6.1/PG 3
  • WGKドイツ:3
  • 危険カテゴリコード: 25
  • セキュリティの説明: S45
  • 危険物標識: T
  • ちょぞうじょうけん:−20°C
  • セキュリティ用語:S45
  • リスク用語:R25

2,4-Difluororesorcinol 税関データ

  • 税関コード:2908199090
  • 税関データ:

    中国税関コード:

    2908199090

    概要:

    HS:2908199090ハロゲン置換基のみを含む他のフェノール類及びフェノール類アルコールの誘導体及びその塩類付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:2908199090。ハロゲン置換基のみを含むポリフェノール又はフェノールアルコールの誘導体及びその塩。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国関税:5.5%. 一般関税:30.0%

2,4-Difluororesorcinol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D595124-25g
1,3-Benzenediol, 2,4-difluoro-
195136-71-1 95%
25g
$2490 2024-08-03
eNovation Chemicals LLC
Y1197795-1g
2,4-Difluororesorcinol
195136-71-1 95%
1g
$1380 2023-09-03
SHENG KE LU SI SHENG WU JI SHU
sc-225682-500 mg
2,4-Difluororesorcinol,
195136-71-1 95%
500MG
¥1,136.00 2023-07-11
SHANG HAI XIAN DING Biotechnology Co., Ltd.
076960-1g
2,4-Difluororesorcinol
195136-71-1 95%
1g
3851CNY 2021-05-07
1PlusChem
1P003G9I-500mg
2,4-Difluororesorcinol
195136-71-1 ≥95%
500mg
$107.00 2025-03-21
SHENG KE LU SI SHENG WU JI SHU
sc-225682-500mg
2,4-Difluororesorcinol,
195136-71-1 95%
500mg
¥1136.00 2023-09-05
Ambeed
A112023-5g
2,4-Difluorobenzene-1,3-diol
195136-71-1 98%
5g
$790.0 2024-07-28
A2B Chem LLC
AB60246-1g
2,4-Difluororesorcinol
195136-71-1 96%
1g
$271.00 2024-04-20
abcr
AB449043-5g
2,4-Difluorobenzene-1,3-diol, 95%; .
195136-71-1 95%
5g
€665.50 2024-04-18
A2B Chem LLC
AB60246-500mg
2,4-Difluororesorcinol
195136-71-1 95
500mg
$158.00 2024-04-20

2,4-Difluororesorcinol 関連文献

2,4-Difluororesorcinolに関する追加情報

Introduction to 2,4-Difluororesorcinol (CAS No. 195136-71-1)

2,4-Difluororesorcinol, identified by the Chemical Abstracts Service Number (CAS No.) 195136-71-1, is a fluorinated aromatic compound that has garnered significant attention in the field of organic synthesis and pharmaceutical chemistry. This compound, a derivative of resorcinol, features two fluorine atoms substituting at the 2- and 4-positions of the benzene ring, imparting unique electronic and steric properties that make it a valuable intermediate in the development of various chemical applications.

The structural motif of 2,4-difluororesorcinol consists of a benzene ring with two hydroxyl groups and two fluorine atoms. This arrangement not only enhances its reactivity but also opens up diverse synthetic pathways for further functionalization. The presence of fluorine atoms influences its electronic distribution, making it a versatile building block for constructing more complex molecules.

In recent years, 2,4-difluororesorcinol has been extensively studied for its potential applications in medicinal chemistry. Its bifunctional nature—combining hydroxyl and fluoro groups—allows for selective modifications at multiple sites, facilitating the synthesis of pharmacologically active compounds. Researchers have leveraged this compound to develop novel scaffolds for drug candidates targeting various diseases.

One of the most promising areas of research involving 2,4-difluororesorcinol is in the development of anticancer agents. The fluoro-substituted aromatic ring can enhance binding affinity to biological targets, improving the efficacy of therapeutic molecules. For instance, studies have demonstrated its utility in designing kinase inhibitors, which are critical in treating cancers driven by aberrant signaling pathways. The electron-withdrawing effect of fluorine atoms can fine-tune the pharmacokinetic properties of drug candidates, leading to better bioavailability and reduced toxicity.

Additionally, 2,4-difluororesorcinol has found applications in materials science, particularly in the synthesis of organic semiconductors and liquid crystals. The fluoro groups contribute to improved thermal stability and chemical resistance, making it an attractive precursor for advanced materials used in electronic devices. The ability to precisely modify the structure of 2,4-difluororesorcinol allows chemists to tailor its properties for specific applications in optoelectronics and nanotechnology.

The synthesis of 2,4-difluororesorcinol typically involves fluorination reactions on resorcinol or related precursors. Advanced synthetic methodologies, such as electrochemical fluorination or transition-metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and selectivity. These methods align with the growing emphasis on sustainable chemistry practices, minimizing waste and reducing environmental impact.

Recent advancements in computational chemistry have further enhanced the understanding of 2,4-difluororesorcinol's reactivity. Molecular modeling studies predict its behavior in various reaction conditions, aiding in the rational design of synthetic routes. Such computational insights are invaluable for optimizing reaction conditions and predicting the outcomes of multi-step syntheses.

The pharmaceutical industry has been particularly interested in exploring derivatives of 2,4-difluororesorcinol for their potential as antimicrobial agents. The fluoro-substituted ring disrupts bacterial cell membranes and inhibits key metabolic pathways, offering a novel approach to combat antibiotic-resistant strains. Preliminary clinical trials have shown promising results in treating infections caused by multidrug-resistant bacteria.

In conclusion,2,4-Difluororesorcinol (CAS No. 195136-71-1) represents a fascinating compound with broad utility across multiple scientific disciplines. Its unique structural features enable diverse applications in drug discovery、material science,and advanced chemical synthesis。 As research continues to uncover new possibilities,the importance of this compound is expected to grow,driving innovation in both academic and industrial settings.

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